Cas no 1860612-85-6 (benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate)

Benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate is a specialized carbamate derivative featuring a 2,3-difluoro-6-nitrophenyl moiety. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, or other fine chemicals. The presence of both fluorine and nitro substituents on the aromatic ring enhances its reactivity, making it suitable for further functionalization or coupling reactions. The benzyl carbamate group provides stability while allowing for selective deprotection under mild conditions. Its well-defined structure and purity make it a valuable reagent for researchers exploring novel synthetic pathways or developing bioactive molecules.
benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate structure
1860612-85-6 structure
Product name:benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate
CAS No:1860612-85-6
MF:C14H10F2N2O4
Molecular Weight:308.237010478973
CID:5909200
PubChem ID:165933826

benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate 化学的及び物理的性質

名前と識別子

    • 1860612-85-6
    • benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate
    • EN300-12692214
    • インチ: 1S/C14H10F2N2O4/c15-10-6-7-11(18(20)21)13(12(10)16)17-14(19)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,19)
    • InChIKey: LEXVKBGXBABTPA-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1NC(=O)OCC1C=CC=CC=1)[N+](=O)[O-])F

計算された属性

  • 精确分子量: 308.06086313g/mol
  • 同位素质量: 308.06086313g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 399
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 84.2Ų

benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-12692214-0.25g
benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate
1860612-85-6
0.25g
$354.0 2023-05-24
Enamine
EN300-12692214-2.5g
benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate
1860612-85-6
2.5g
$754.0 2023-05-24
Enamine
EN300-12692214-5.0g
benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate
1860612-85-6
5g
$1115.0 2023-05-24
Enamine
EN300-12692214-50mg
benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate
1860612-85-6
50mg
$468.0 2023-10-02
Enamine
EN300-12692214-500mg
benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate
1860612-85-6
500mg
$535.0 2023-10-02
Enamine
EN300-12692214-100mg
benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate
1860612-85-6
100mg
$490.0 2023-10-02
Enamine
EN300-12692214-5000mg
benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate
1860612-85-6
5000mg
$1614.0 2023-10-02
Enamine
EN300-12692214-250mg
benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate
1860612-85-6
250mg
$513.0 2023-10-02
Enamine
EN300-12692214-0.05g
benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate
1860612-85-6
0.05g
$323.0 2023-05-24
Enamine
EN300-12692214-10.0g
benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate
1860612-85-6
10g
$1654.0 2023-05-24

benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate 関連文献

benzyl N-(2,3-difluoro-6-nitrophenyl)carbamateに関する追加情報

Benzyl N-(2,3-Difluoro-6-Nitrophenyl)Carbamate (CAS No. 1860612-85-6): An Overview and Recent Developments

Benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate (CAS No. 1860612-85-6) is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound, including its chemical properties, synthesis methods, and recent applications in various scientific studies.

Chemical Structure and Properties

Benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate is a derivative of carbamate, characterized by the presence of a benzyl group and a 2,3-difluoro-6-nitrophenyl substituent. The molecular formula of this compound is C14H9F2N3O3, with a molecular weight of approximately 307.23 g/mol. The presence of the nitro group and fluorine atoms imparts significant electronic and steric effects, making it an interesting candidate for various chemical and biological studies.

The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), acetone, and chloroform. Its physical properties, including melting point and boiling point, are crucial for its handling and storage in laboratory settings. The exact melting point of benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate has been reported to be around 150-155°C, while its boiling point is not typically measured due to its thermal instability at high temperatures.

Synthesis Methods

The synthesis of benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2,3-difluoro-6-nitroaniline with benzyl chloroformate in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds via nucleophilic substitution, yielding the desired product with high purity and yield.

An alternative synthetic route involves the use of microwave-assisted synthesis, which has gained popularity due to its efficiency and environmental friendliness. In this method, the reactants are mixed in a suitable solvent and subjected to microwave irradiation for a short period. This approach not only reduces reaction time but also enhances product yield and purity.

Biological Activities and Applications

Benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate has been investigated for its potential biological activities in various preclinical studies. One area of interest is its anti-inflammatory properties. Recent research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate has also been studied for its anticancer properties. Preclinical studies have demonstrated that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades. These findings have led to further investigations into its potential as a novel anticancer agent.

Benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate has also shown promise in neuroprotective applications. Research has indicated that it can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating signaling pathways involved in neuronal survival. This property makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Current Research Trends

The ongoing research on benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate is focused on optimizing its pharmacological properties for clinical applications. One area of active investigation is the development of prodrugs that can enhance the bioavailability and reduce the toxicity of this compound. Prodrug strategies involve modifying the structure of the compound to improve its pharmacokinetic profile while maintaining or enhancing its biological activity.

Another area of interest is the use of nanotechnology to deliver benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate more effectively to target tissues or cells. Nanoparticle-based delivery systems have shown promise in improving drug efficacy by enhancing cellular uptake and reducing systemic side effects.

Benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate has also been explored for its potential use in combination therapy with other drugs. Synergistic effects have been observed when this compound is used in conjunction with conventional anti-inflammatory or anticancer agents, suggesting that it may be beneficial as part of a multi-drug treatment regimen.

Safety Considerations

Safety is a critical aspect when considering the clinical application of any new compound. Preclinical toxicity studies have shown that benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate exhibits low toxicity at therapeutic concentrations. However, like any chemical substance, it should be handled with care to avoid exposure through inhalation or skin contact.

To ensure safe handling and storage, it is recommended to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as gloves and goggles, and working under a fume hood when handling volatile organic solvents.

Conclusion

Benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate (CAS No. 1860612-85-6) is a promising compound with diverse biological activities that make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Its unique structural features contribute to its anti-inflammatory, anticancer, and neuroprotective properties, opening up new avenues for therapeutic applications.

Ongoing research efforts aim to optimize its pharmacological properties through prodrug design and nanotechnology-based delivery systems. As these studies progress, it is anticipated that benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate will play an increasingly important role in advancing our understanding of complex biological processes and developing novel treatments for various diseases.

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